molecular formula C12H22FNO3 B2650879 tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate CAS No. 2231666-13-8

tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate

Cat. No.: B2650879
CAS No.: 2231666-13-8
M. Wt: 247.31
InChI Key: DGZVNFLXPGHEHF-WVSHTKLVSA-N
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Description

tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C12H22FNO3. It is known for its unique structure, which includes a tert-butyl group, a fluoro-substituted cyclohexyl ring, and a carbamate functional group. This compound is used in various scientific research applications due to its distinct chemical properties.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a pharmacological agent due to its unique structural features.
  • Used in the development of enzyme inhibitors and receptor modulators.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Studied for its ability to interact with specific biological targets.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new polymers and coatings with enhanced properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted cyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The fluoro-substituted cyclohexyl ring can be reduced under hydrogenation conditions to form a fully saturated cyclohexyl ring.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of fully saturated cyclohexyl derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

  • tert-butyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate
  • tert-butyl N-[4-chloro-4-(hydroxymethyl)cyclohexyl]carbamate
  • tert-butyl N-[4-methyl-4-(hydroxymethyl)cyclohexyl]carbamate

Uniqueness: tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required. The fluoro group also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable tool in medicinal chemistry and drug development.

Properties

IUPAC Name

tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-9-4-6-12(13,8-15)7-5-9/h9,15H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZVNFLXPGHEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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